2-(Hydroxymethyl)pyridin-3-ol

Description

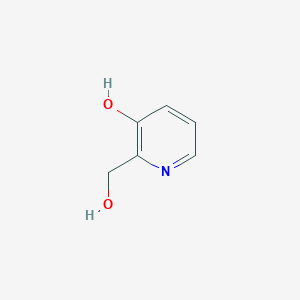

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-6(9)2-1-3-7-5/h1-3,8-9H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRBRKUGRKKZOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161408 |

Source

|

| Record name | 3-Hydroxypyridine-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14047-53-1 |

Source

|

| Record name | 3-Hydroxy-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-pyridinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14047-53-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxypyridine-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypyridine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-2-pyridinemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC5XC2T8UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Hydroxymethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Hydroxymethyl)pyridin-3-ol is a pyridine derivative with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical, physical, and biological properties. The document details its synthesis, spectroscopic data, and known biological activities, including its putative roles as an acetylcholinesterase inhibitor and an antitubercular agent. Experimental protocols for relevant biological assays are provided, and key signaling pathways are visualized to offer insights into its potential mechanisms of action. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

2-(Hydroxymethyl)pyridin-3-ol is a small molecule with a molecular weight of 125.13 g/mol . Its chemical structure combines a pyridine ring with a hydroxyl and a hydroxymethyl substituent, making it a polar compound. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| CAS Number | 14047-53-1 | [1] |

| Appearance | White solid | [2] |

| Melting Point | 143-146 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and polar organic solvents. | |

| SMILES | C1=CC(=C(N=C1)CO)O | [1] |

| InChI | InChI=1S/C6H7NO2/c8-4-5-2-1-3-7-6(5)9/h1-3,8-9H,4H2 |

Synthesis and Spectroscopic Data

The synthesis of 2-(Hydroxymethyl)pyridin-3-ol can be achieved through various organic chemistry methods. Spectroscopic data is crucial for its identification and characterization.

Synthesis Protocol

A common method for the synthesis of 2-(Hydroxymethyl)pyridin-3-ol involves the reaction of 3-hydroxypyridine with formaldehyde. Below is a detailed experimental protocol.

Materials:

-

3-Hydroxypyridine

-

Formaldehyde solution (37%)

-

Sodium hydroxide (NaOH)

-

Glacial acetic acid

-

Acetone

-

Silica gel for column chromatography

-

Deionized water

Procedure:

-

Dissolve 3-hydroxypyridine in deionized water in a round-bottom flask.

-

Add formaldehyde solution and sodium hydroxide to the flask.

-

Heat the reaction mixture at 100°C for 12 hours.

-

Cool the mixture to room temperature.

-

Neutralize the reaction mixture by adding glacial acetic acid.

-

Remove the water under reduced pressure (in vacuo).

-

Stir the resulting solid with acetone.

-

Filter the mixture and concentrate the acetone extract.

-

Purify the crude product by silica gel column chromatography to obtain colorless crystals of 2-(Hydroxymethyl)pyridin-3-ol.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts and coupling patterns would be characteristic of the substituted pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, alcohol).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to its molecular weight (125.13 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption bands in the O-H stretching region (around 3200-3600 cm⁻¹) due to the hydroxyl groups, as well as C-H, C=C, and C-N stretching and bending vibrations characteristic of the pyridine ring.

Biological Properties and Potential Mechanisms of Action

2-(Hydroxymethyl)pyridin-3-ol has been reported to exhibit potential as an acetylcholinesterase inhibitor and to have antitubercular properties.[1] While specific quantitative data for this compound is limited, the following sections describe the relevant biological contexts and experimental methodologies.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an increase in acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease.[3] The inhibitory activity of compounds like 2-(Hydroxymethyl)pyridin-3-ol can be quantified by determining their half-maximal inhibitory concentration (IC50).

The cholinergic signaling pathway is fundamental for neurotransmission. Acetylcholine released from a presynaptic neuron binds to receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, terminates this signal by hydrolyzing acetylcholine. Inhibitors of this enzyme prolong the presence of acetylcholine in the synapse, thereby enhancing cholinergic signaling.

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

2-(Hydroxymethyl)pyridin-3-ol (test compound)

-

Donepezil or other known AChE inhibitor (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound dilutions to the respective wells.

-

Add the AChE enzyme solution to all wells except the blank.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The development of new antitubercular agents is crucial to combat drug-resistant strains. Pyridine derivatives have been explored as potential antitubercular agents, often targeting the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Mycolic acids are long-chain fatty acids that form a major part of the protective outer layer of M. tuberculosis. Their biosynthesis is a complex multi-step process involving several enzymes, making it an attractive target for new drugs. Isoniazid, a frontline anti-TB drug, is known to inhibit this pathway. It is plausible that 2-(Hydroxymethyl)pyridin-3-ol, as a pyridine derivative, could also interfere with this pathway.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

2-(Hydroxymethyl)pyridin-3-ol (test compound)

-

Isoniazid or rifampicin (positive control)

-

96-well microplates

-

Resazurin sodium salt solution (for viability indication)

Procedure:

-

Prepare a twofold serial dilution of the test compound and positive control in Middlebrook 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to the desired final concentration.

-

Add the bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include a growth control (no drug) and a sterility control (no bacteria).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).

Potential Metabolic Pathway

The metabolic fate of 2-(Hydroxymethyl)pyridin-3-ol in biological systems is not well-documented. However, based on studies of microbial degradation of related hydroxypyridines, a plausible metabolic pathway can be proposed. Microorganisms are known to hydroxylate the pyridine ring, followed by ring cleavage to yield intermediates that can enter central metabolic pathways.

References

Unveiling the Structural and Functional Landscape of 2-(Hydroxymethyl)pyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and biological activity of 2-(Hydroxymethyl)pyridin-3-ol, a pyridine derivative with significant potential in drug discovery and development. The information is curated to serve as a foundational resource for researchers engaged in medicinal chemistry, structural biology, and pharmacology.

Crystal Structure and Physicochemical Data

The crystalline form of 2-(Hydroxymethyl)pyridin-3-ol has been elucidated through single-crystal X-ray diffraction, revealing key structural features that govern its intermolecular interactions and, consequently, its physical properties.

Table 1: Physicochemical and Crystallographic Data for 2-(Hydroxymethyl)pyridin-3-ol

| Property | Value |

| Chemical Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| CAS Number | 14047-53-1 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.0430 (14) Åb = 7.1280 (14) Åc = 12.264 (3) Åα = 90°β = 100.30 (3)°γ = 90° |

| Unit Cell Volume | 605.8 (2) ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.373 Mg/m³ |

| Radiation Type | Mo Kα |

| Temperature | 293 K |

The crystal structure of 2-(Hydroxymethyl)pyridin-3-ol is characterized by a network of intermolecular hydrogen bonds and π–π stacking interactions. Specifically, O—H···N and O—H···O hydrogen bonds link adjacent molecules. Furthermore, π–π stacking is observed between parallel pyridine rings, with a centroid-to-centroid distance of 3.7649 (12) Å, contributing to the stability of the crystal lattice[1].

Experimental Protocols

Synthesis of 2-(Hydroxymethyl)pyridin-3-ol

The following protocol is a summary of the synthesis method reported in the literature[1]. For complete and specific details, including safety precautions, it is recommended to consult the original publication by Dabak (2002).

Experimental Workflow for Synthesis

Caption: A flowchart illustrating the key steps in the synthesis and purification of 2-(Hydroxymethyl)pyridin-3-ol.

Materials:

-

3-Hydroxypyridine

-

Formaldehyde solution (37%)

-

Sodium hydroxide

-

Water

-

Acetic acid

-

Acetone

-

Silica gel for column chromatography

Procedure:

-

A solution of 3-hydroxypyridine (15.0 g, 0.156 mol) in water (63 ml) is prepared.

-

To this solution, formaldehyde solution (12.6 ml, 0.156 mol) and sodium hydroxide (6.3 g, 0.158 mol) are added.

-

The reaction mixture is heated at 373 K for 12 hours.

-

After heating, the mixture is allowed to cool to ambient temperature.

-

Acetic acid (9.47 ml, 0.156 mol) is then added to the reaction mixture.

-

The water is removed under reduced pressure (in vacuo).

-

The resulting solid is stirred with acetone (200 ml).

-

The acetone extract is then purified by silica gel column chromatography to yield colorless crystals of 2-(Hydroxymethyl)pyridin-3-ol.

Crystallization Protocol

Detailed, specific crystallization conditions for 2-(Hydroxymethyl)pyridin-3-ol are not extensively reported. However, a general protocol for the recrystallization of pyridine derivatives can be adapted. The ideal solvent system should be determined empirically on a small scale.

General Recrystallization Workflow

Caption: A generalized workflow for the recrystallization and purification of crystalline solids.

Procedure:

-

Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

-

Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude 2-(Hydroxymethyl)pyridin-3-ol to achieve complete dissolution.

-

Hot Filtration: If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

-

Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can be subsequently placed in an ice bath.

-

Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals, for instance, in a desiccator under vacuum, to remove any residual solvent.

Biological Activity and Signaling Pathways

2-(Hydroxymethyl)pyridin-3-ol has been identified as an inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. It has also been reported to have potential applications in the treatment of tuberculosis and other bacterial infections, and to inhibit the uptake of pyridines into cells and mitochondria.

Acetylcholinesterase Inhibition

Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, a process that terminates the signal at cholinergic synapses. By inhibiting AChE, 2-(Hydroxymethyl)pyridin-3-ol increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinergic Synaptic Transmission and AChE Inhibition

Caption: The role of acetylcholinesterase in a cholinergic synapse and its inhibition by 2-(Hydroxymethyl)pyridin-3-ol.

The inhibition of acetylcholinesterase is a therapeutic strategy for conditions characterized by a deficit in cholinergic transmission, such as Alzheimer's disease. The ability of 2-(Hydroxymethyl)pyridin-3-ol to inhibit this enzyme suggests its potential as a lead compound for the development of new therapeutics targeting the cholinergic system.

Conclusion

This technical guide has summarized the key data and protocols concerning 2-(Hydroxymethyl)pyridin-3-ol. The well-defined crystal structure provides a solid foundation for computational modeling and rational drug design. The outlined synthesis and crystallization protocols offer a starting point for its preparation and purification. The established activity as an acetylcholinesterase inhibitor highlights a clear direction for further investigation into its therapeutic potential. This compilation of information aims to facilitate and accelerate research and development efforts centered on this promising molecule.

References

Technical Guide: Physicochemical Properties of 2-(Hydroxymethyl)pyridin-3-ol (CAS 14047-53-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound identified by CAS number 14047-53-1, also known as 2-(Hydroxymethyl)pyridin-3-ol. The information is compiled from various chemical and scientific data sources to support research and development activities.

Compound Identification

2-(Hydroxymethyl)pyridin-3-ol is a pyridine derivative. It is also referred to by several other names, including 3-Hydroxy-2-pyridinemethanol and 2-Hydroxymethyl-3-hydroxypyridine.[1][2]

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 14047-53-1 |

| IUPAC Name | 2-(hydroxymethyl)pyridin-3-ol[] |

| Molecular Formula | C6H7NO2[1][4] |

| SMILES | OC1=CC=CN=C1CO[5] |

| InChI | InChI=1S/C6H7NO2/c8-4-5-6(9)2-1-3-7-5/h1-3,8-9H,4H2[5] |

| InChIKey | ZJRBRKUGRKKZOO-UHFFFAOYSA-N[1][2][] |

| EC Number | 237-883-9[1][2] |

| DSSTox ID | DTXSID00161408[1][2] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 2-(Hydroxymethyl)pyridin-3-ol. Where data is based on prediction, this is indicated.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 125.13 g/mol [1][4] |

| Melting Point | 132 °C[2][6][7] |

| Boiling Point | 393.2 °C at 760 mmHg[2][][8] 393.2±27.0 °C (Predicted)[6] |

| Density | 1.318 g/cm³[2][][8] 1.318±0.06 g/cm³ (Predicted)[6] |

| Flash Point | 191.6 °C[2] |

| Refractive Index | 1.604[2] |

| Vapor Pressure | 6.87E-07 mmHg at 25 °C[2] |

| Polar Surface Area (PSA) | 53.4 Ų[2] |

| XLogP3 | 0.27950[2] |

| Storage Conditions | Room temperature[2][9] |

Biological Activity and Signaling Pathways

2-(Hydroxymethyl)pyridin-3-ol has been identified as a pyridine derivative that functions as an acetylcholinesterase inhibitor. By binding to the active site of acetylcholinesterase, it inhibits the enzyme's activity. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft and enhanced neuronal signaling. This mechanism is a target for the treatment of various neurological conditions. The compound has also been noted for its use in treating tuberculosis and other bacterial infections. Furthermore, it has been observed to inhibit the uptake of pyridines into cells and mitochondria, as well as the uptake of certain drugs by lung tissues and erythrocytes.

Caption: Inhibition of Acetylcholinesterase by 2-(Hydroxymethyl)pyridin-3-ol.

Experimental Protocols and Methodologies

Detailed, validated experimental protocols for the synthesis and analysis of 2-(Hydroxymethyl)pyridin-3-ol are not extensively documented in publicly available literature. However, a general workflow for the characterization and quality control of such a compound would typically involve a combination of spectroscopic and chromatographic techniques.

General Analytical Workflow

The identity, purity, and structure of a synthesized batch of 2-(Hydroxymethyl)pyridin-3-ol would be confirmed using a suite of analytical methods.

-

Structural Elucidation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be the primary method to confirm the chemical structure and connectivity of the atoms. Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern, further confirming the identity.

-

Purity Assessment : High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is the standard method for determining the purity of the compound. This technique separates the main compound from any impurities or starting materials.

-

Physical Property Measurement : Standard laboratory apparatus would be used to determine physical constants such as the melting point.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 4. 14047-53-1 | 3-Hydroxy-2-pyridinemethanol - Capot Chemical [capotchem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 2-(HYDROXYMETHYL)PYRIDIN-3-OL CAS#: 14047-53-1 [amp.chemicalbook.com]

- 7. 2-(Hydroxymethyl)pyridin-3-ol [myskinrecipes.com]

- 8. KÃna 2- (hýdroxýmetýl) pýridÃn-3-ól CAS NO: 14047-53-1 Framleiðendur - Ãkeypis sýnishorn - Alfa Chemical [tlh.alfachemsp.com]

- 9. 14047-53-1|2-(Hydroxymethyl)pyridin-3-ol|BLD Pharm [bldpharm.com]

Synthetic Approaches to 2-(Hydroxymethyl)pyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)pyridin-3-ol is a pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[2][3] This technical guide provides an in-depth overview of a key synthetic pathway for 2-(Hydroxymethyl)pyridin-3-ol, complete with a detailed experimental protocol, quantitative data, and a visual representation of the reaction workflow. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of this versatile intermediate.

Synthesis Pathway from 3-Hydroxypyridine

A primary and well-documented method for the synthesis of 2-(Hydroxymethyl)pyridin-3-ol involves the hydroxymethylation of 3-hydroxypyridine. This reaction utilizes formaldehyde in the presence of a base.

Reaction Scheme

Caption: Synthesis of 2-(Hydroxymethyl)pyridin-3-ol from 3-Hydroxypyridine.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 2-(Hydroxymethyl)pyridin-3-ol from 3-hydroxypyridine.

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxypyridine | [4] |

| Reagents | Formaldehyde, Sodium Hydroxide, Acetic Acid | [4] |

| Solvent | Water | [4] |

| Reaction Temperature | 373 K | [4] |

| Reaction Time | 12 hours | [4] |

| Yield | 20.3% | [4] |

| Purification Method | Silica gel column chromatography | [4] |

| Product Appearance | Colorless crystals | [4] |

Detailed Experimental Protocol

This protocol is based on the procedure described in the literature.[4]

Materials:

-

3-Hydroxypyridine (15.0 g, 0.156 mol)

-

Formaldehyde solution (12.6 ml, 0.156 mol)

-

Sodium hydroxide (6.3 g, 0.158 mol)

-

Water (63 ml)

-

Acetic acid (9.47 ml, 0.156 mol)

-

Acetone (200 ml)

-

Silica gel for column chromatography

Procedure:

-

A solution of 3-hydroxypyridine (15.0 g, 0.156 mol) in water (63 ml) is prepared in a suitable reaction vessel.

-

To this solution, formaldehyde solution (12.6 ml, 0.156 mol) and sodium hydroxide (6.3 g, 0.158 mol) are added.

-

The reaction mixture is heated to 373 K and maintained at this temperature for 12 hours.

-

After the reaction period, the mixture is allowed to cool to ambient temperature.

-

Acetic acid (9.47 ml, 0.156 mol) is carefully added to the cooled reaction mixture.

-

The water is removed from the mixture in vacuo to yield a solid residue.

-

The obtained solid is stirred with acetone (200 ml).

-

The acetone extract is then purified by silica gel column chromatography to yield the final product.

The resulting product is obtained as colorless crystals with a yield of 20.3%.[4]

Alternative Synthetic Considerations

While the hydroxymethylation of 3-hydroxypyridine is a direct approach, other strategies for synthesizing substituted pyridinols can be considered. These often involve multi-step processes and may include:

-

Reduction of carboxylic acids or esters: The reduction of a corresponding pyridine-2-carboxylic acid or its ester derivative at the 3-hydroxy position could yield the desired alcohol. For instance, the preparation of 2-amino-3-hydroxymethylpyridine has been achieved by the reduction of 2-aminopyridine-3-carboxylic acid using a reducing agent like red aluminum.[5]

-

Modification of existing pyridine rings: The synthesis of various pyridine derivatives can be achieved through reactions on pre-existing pyridine rings, such as nitration followed by reduction to an amino group, which can then be further modified.[6]

These alternative approaches highlight the versatility of pyridine chemistry and offer different avenues for accessing a range of substituted pyridine intermediates. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired yield, and the scale of the synthesis.

Conclusion

This technical guide has detailed a key synthetic pathway for 2-(Hydroxymethyl)pyridin-3-ol, providing a comprehensive protocol and associated data. The hydroxymethylation of 3-hydroxypyridine offers a direct, albeit moderate-yielding, route to this valuable building block. The information presented herein is intended to support the research and development efforts of scientists in the pharmaceutical and chemical industries by providing a practical and actionable synthetic procedure. Further exploration of alternative routes may be warranted for process optimization and to broaden the accessibility of this important intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Andrews University - Virtual tour [andrews.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(Hydroxymethyl)pyridin-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN113880756A - Preparation method of 2-amino-3-hydroxymethylpyridine - Google Patents [patents.google.com]

- 6. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]

The Diverse Biological Activities of Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry and drug development.[1] Its unique electronic properties, synthetic tractability, and ability to engage in various biological interactions have established it as a "privileged structure."[2] Pyridine derivatives exhibit a remarkable breadth of biological activities, playing a crucial role in the development of therapeutics for a wide range of diseases.[1] This technical guide provides an in-depth exploration of the multifaceted biological activities of pyridine derivatives, focusing on their applications in oncology, infectious diseases, inflammation, and neurology. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Pyridine derivatives have emerged as a significant class of anticancer agents, with several approved drugs, such as Sorafenib and Regorafenib, featuring this heterocyclic core.[3] Their mechanisms of action are diverse, often targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[4]

Targeting Kinase Signaling Pathways

A primary mechanism by which pyridine derivatives exert their anticancer effects is through the inhibition of various protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prominent target, playing a critical role in tumor angiogenesis.[5] Inhibition of VEGFR-2 blocks the downstream signaling cascade, thereby preventing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6]

Signaling Pathway: VEGFR-2 Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[7] This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[6] Pyridine-based inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and halting the entire downstream signaling cascade.

Quantitative Data: Anticancer Activity

The anticancer efficacy of pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 (48h) | [3] |

| Pyridine-Ureas | Compound 8n | MCF-7 (Breast) | 1.88 (48h) | [3] |

| Pyridine-Ureas | Compound 8e (VEGFR-2) | - | 3.93 | [3][8] |

| Pyridone | Compound 1 | HepG2 (Liver) | 4.5 | |

| Pyridine | Compound 2 | HepG2 (Liver) | 7.5 | |

| Pyridine | Compound 1 | MCF-7 (Breast) | 6.3 | |

| Pyridine | Compound 2 | MCF-7 (Breast) | 16.0 | |

| Diarylpyridines | Compound 10t | HeLa (Cervical) | 0.19 | [9] |

| Diarylpyridines | Compound 10t | SGC-7901 (Gastric) | 0.30 | [9] |

| Diarylpyridines | Compound 10t | MCF-7 (Breast) | 0.33 | [9] |

| Imidazo[1,2-a]pyridine | HS-104 | MCF-7 (Breast) | 1.2 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Workflow: MTT Assay

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyridine derivative. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity

The rise of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. Pyridine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[11]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of pyridine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Pyridinium Salts | Compound 3d | Staphylococcus aureus | 4 | [12] |

| Mannich Bases | Compound 12 | Bacillus subtilis | 6.25 | [13] |

| Mannich Bases | Compound 15 | Staphylococcus aureus | 6.25 | [13] |

| Mannich Bases | Compound 16 | Escherichia coli | 12.5 | [13] |

| Mannich Bases | Compound 17 | Pseudomonas aeruginosa | 12.5 | [13] |

| Mannich Bases | Compounds 15, 16, 17 | Candida albicans | 12.5 | [13] |

| Imidazo[1,2-a]pyridine | Compound 17d | - | 0.5 | [14] |

| Imidazo[1,2-a]pyridine | Compound 17a | Candida albicans | 8 | [14] |

| Imidazo[1,2-a]pyridine | Compound 17d | Candida albicans | 8 | [14] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow: Broth Microdilution for MIC Determination

Detailed Methodology:

-

Preparation of Compound Dilutions: A two-fold serial dilution of the pyridine derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases, including arthritis, cardiovascular diseases, and some cancers. Pyridine derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[15]

Targeting the Cyclooxygenase (COX) Pathway

Arachidonic acid is converted into prostaglandins (PGs) by the COX enzymes, COX-1 and COX-2.[16] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced by inflammatory stimuli and is responsible for the production of PGs that mediate pain and inflammation.[15] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[15]

Signaling Pathway: COX-2 in Inflammation

References

- 1. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents | Bentham Science [benthamscience.com]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemijournal.com [chemijournal.com]

- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-(Hydroxymethyl)pyridin-3-ol: A Technical Guide for Drug Discovery Professionals

Introduction

2-(Hydroxymethyl)pyridin-3-ol, a pyridine derivative, presents a compelling scaffold for therapeutic agent development. Its structural similarity to essential biological molecules, such as vitamin B6 vitamers, suggests a potential for interaction with a variety of enzymatic targets. This technical guide consolidates the current understanding of 2-(Hydroxymethyl)pyridin-3-ol's potential therapeutic applications, focusing on its role as a putative inhibitor of acetylcholinesterase and key enzymes in the vitamin B6 salvage pathway, as well as its potential as an antibacterial agent. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of existing data, detailed experimental protocols for target validation, and a framework for future investigation.

Acetylcholinesterase Inhibition

Quantitative Data for Structurally Related Pyridine Derivatives as Acetylcholinesterase Inhibitors

| Compound Class | Example Compound | Target | IC50 (µM) | Reference |

| Pyridine Carbamates | Carbamate 8 | human AChE | 0.153 ± 0.016 | [1] |

| Tacrine-Kojic Acid Hybrids | Compound 7a | Eel AChE | 0.004 ± 0.001 | [2] |

| Pyrimidine Diamine Derivatives | Compound 9 | Eel AChE | 0.312 ± 0.108 | [3] |

| Pyridine Diamine Derivatives | Compound 25 | Eel AChE | 73% inhibition at 9 µM | [3] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a widely used spectrophotometric method to determine acetylcholinesterase activity and inhibition.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (or other appropriate source)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (2-(Hydroxymethyl)pyridin-3-ol) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ATCI (15 mM) in deionized water.

-

Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

-

Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

-

Assay in 96-well Plate:

-

To each well, add:

-

140 µL of phosphate buffer (pH 8.0)

-

20 µL of DTNB solution

-

10 µL of test compound solution (or solvent for control)

-

10 µL of AChE solution

-

-

Incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of ATCI solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take readings every minute for 10-15 minutes.

-

-

Data Analysis:

Signaling Pathway: Cholinergic Neurotransmission

Caption: Cholinergic signaling at the synapse and the inhibitory action of 2-(Hydroxymethyl)pyridin-3-ol on AChE.

Inhibition of Vitamin B6 Salvage Pathway Enzymes

The structural resemblance of 2-(Hydroxymethyl)pyridin-3-ol to pyridoxine (a form of vitamin B6) suggests that it may act as an inhibitor of the enzymes involved in the vitamin B6 salvage pathway. This pathway is crucial for converting dietary vitamin B6 into its active coenzyme form, pyridoxal 5'-phosphate (PLP). The two key enzymes in this pathway are pyridoxal kinase (PDXK) and pyridoxine 5'-phosphate oxidase (PNPO). Inhibition of these enzymes has been explored as a therapeutic strategy, particularly in cancer, where cancer cells often exhibit an increased demand for PLP.

Quantitative Data for Inhibitors of Vitamin B6 Salvage Pathway Enzymes

| Compound | Target | IC50 (µM) | Reference |

| ZINC095099376 | PDXK | 9.97 (in K562 cells) | [6] |

| Pyridoxilidenerhodanine 5'-phosphate | PNPO | Mixed competitive and allosteric inhibition | [7] |

Experimental Protocol: Pyridoxal Kinase (PDXK) Inhibition Assay

This protocol describes a method to screen for inhibitors of pyridoxal kinase.

Materials:

-

Recombinant human pyridoxal kinase (PDXK)

-

Pyridoxal

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

-

Tris-HCl buffer (50 mM, pH 7.5) containing MgCl2 (10 mM) and DTT (1 mM)

-

Test compound (2-(Hydroxymethyl)pyridin-3-ol)

-

White, opaque 96-well plates

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

-

Kinase Reaction:

-

In each well of the 96-well plate, add:

-

Assay buffer

-

Test compound solution (or solvent for control)

-

PDXK enzyme

-

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding a mixture of pyridoxal and ATP.

-

Incubate for 60 minutes at 30°C.

-

-

Detection of ATP Consumption:

-

Stop the kinase reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway: Vitamin B6 Salvage Pathway

Caption: The Vitamin B6 salvage pathway and the potential inhibitory points for 2-(Hydroxymethyl)pyridin-3-ol.

Antibacterial Activity

2-(Hydroxymethyl)pyridin-3-ol has been reported to be used in the treatment of tuberculosis and other bacterial infections. The pyridine scaffold is present in numerous antibacterial agents, and its derivatives have shown potent activity against a range of bacteria, including Mycobacterium tuberculosis.

Quantitative Data for Pyridine Derivatives against Mycobacterium tuberculosis

| Compound Class | Example Compound | MIC (µg/mL) | Reference |

| 3,5-disubstituted pyridine | Compound 24 | 1.56 | [8] |

| Imidazo[1,2-a]pyridine | Compound 1 | <0.035 | [9] |

| 2,4-disubstituted pyridine | Compound 11 | 0.8 | [10] |

| Pyridine appended 2-hydrazinylthiazole | Compound 3b | 6.40 µM | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antibacterial compound.

Materials:

-

Bacterial strain (e.g., Mycobacterium tuberculosis H37Rv)

-

Appropriate broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC)

-

Test compound (2-(Hydroxymethyl)pyridin-3-ol)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Grow the bacterial strain to the mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted suspension to the final inoculum density (e.g., 5 x 10^5 CFU/mL) in the broth medium.

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 5-7 days for M. tuberculosis).

-

-

MIC Determination:

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 2-(Hydroxymethyl)pyridin-3-ol.

Conclusion and Future Directions

2-(Hydroxymethyl)pyridin-3-ol represents a promising starting point for the development of novel therapeutic agents. Its potential to inhibit acetylcholinesterase suggests applications in neurodegenerative diseases, while its structural similarity to vitamin B6 vitamers opens up avenues for targeting cancer metabolism through the inhibition of pyridoxal kinase and pyridoxine 5'-phosphate oxidase. Furthermore, its reported antibacterial activity, particularly against Mycobacterium tuberculosis, warrants further investigation into its mechanism of action and optimization of its structure for enhanced potency.

Future research should focus on:

-

Quantitative Biological Evaluation: Synthesizing and performing in vitro assays to determine the IC50 and Ki values of 2-(Hydroxymethyl)pyridin-3-ol against acetylcholinesterase, pyridoxal kinase, and pyridoxine 5'-phosphate oxidase.

-

Antibacterial Spectrum and Mechanism: Determining the MIC values against a broader panel of bacterial strains, including drug-resistant isolates, and elucidating the molecular mechanism of its antibacterial action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of 2-(Hydroxymethyl)pyridin-3-ol to identify key structural features that contribute to potency and selectivity for each therapeutic target.

-

In Vivo Efficacy and Safety: Progressing the most promising compounds to preclinical in vivo models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

This technical guide provides a foundational framework for initiating and advancing research into the therapeutic potential of 2-(Hydroxymethyl)pyridin-3-ol. The provided data on related compounds, detailed experimental protocols, and conceptual diagrams of the relevant biological pathways are intended to facilitate the design and execution of robust preclinical studies.

References

- 1. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Z isomer of pyridoxilidenerhodanine 5'-phosphate is an efficient inhibitor of human pyridoxine 5'-phosphate oxidase, a crucial enzyme in vitamin B6 salvage pathway and a potential chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

- 11. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02163C [pubs.rsc.org]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. bio.libretexts.org [bio.libretexts.org]

Probing the Cholinergic System: A Technical Guide to the Acetylcholinesterase Inhibitory Mechanism of 2-(Hydroxymethyl)pyridin-3-ol

For Immediate Release

This technical guide provides an in-depth analysis of the proposed mechanism of action for 2-(Hydroxymethyl)pyridin-3-ol as an acetylcholinesterase (AChE) inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of pyridine-based AChE inhibition, details relevant experimental protocols, and presents a hypothetical binding model for the compound of interest.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the primary therapeutic strategies for managing AD symptoms is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[2][3] By inhibiting AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission.[2][4] Pyridine derivatives have emerged as a promising class of AChE inhibitors, with various analogues demonstrating significant potency.[5][6][7] This guide focuses on the potential of 2-(Hydroxymethyl)pyridin-3-ol, a simple pyridinol derivative, as an AChE inhibitor and elucidates its likely mechanism of action based on data from structurally related compounds.

Proposed Mechanism of Action

Due to a lack of direct experimental studies on 2-(Hydroxymethyl)pyridin-3-ol, its mechanism of action is inferred from molecular docking studies and structure-activity relationships of other pyridine-based AChE inhibitors.[6] The active site of AChE is a deep and narrow gorge, approximately 20 Å deep, containing two main binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) near the entrance.[8]

The proposed binding model for 2-(Hydroxymethyl)pyridin-3-ol involves a dual interaction with both the CAS and PAS residues:

-

Interactions with the Catalytic Active Site (CAS): The CAS of human AChE contains a catalytic triad of Ser203, His447, and Glu334.[8] The hydroxyl group at the 3-position and the hydroxymethyl group at the 2-position of the pyridine ring are capable of forming key hydrogen bonds with amino acid residues within the CAS, such as Ser203 and surrounding residues, or with structured water molecules.

-

Interactions with the Peripheral Anionic Site (PAS) and Mid-Gorge Residues: The pyridine ring itself is likely to engage in π-π stacking interactions with aromatic residues lining the gorge, such as Trp286 and Tyr337. Furthermore, if the pyridine nitrogen is protonated, it can form a cation-π interaction with the indole ring of Trp86, a key residue of the PAS, further anchoring the inhibitor within the active site. This dual binding characteristic is consistent with a mixed inhibition mechanism observed for other pyridine derivatives.[5][6]

The following diagram illustrates the hypothesized binding mode of 2-(Hydroxymethyl)pyridin-3-ol within the AChE active site.

Caption: Hypothesized interactions of 2-(Hydroxymethyl)pyridin-3-ol with key residues in the AChE active site.

Quantitative Data of Related Pyridine Derivatives

While specific inhibitory constants for 2-(Hydroxymethyl)pyridin-3-ol are not available, data from related pyridine compounds highlight the potential of this scaffold. The following table summarizes the acetylcholinesterase inhibitory activity of various pyridine derivatives.

| Compound Class | Specific Compound Example | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| Pyridine Carbamates | Carbamate 8 | human AChE | 0.153 ± 0.016 | Mixed | [5][6] |

| Pyridine Carbamates | Carbamate 11 | human BChE | 0.828 ± 0.067 | - | [5][6] |

| Pyridine Dicarboximides | Compound 5c (p-fluorobenzyl) | AChE | Ki = 0.336 (Calculated) | - | |

| Pyrimidine Diamines | Compound 22 (Indole moiety) | eqBChE | Ki = 0.099 ± 0.071 | Mixed | [7] |

Data for Pyridine Dicarboximides are calculated from binding energy in molecular docking studies and are not experimentally determined IC50/Ki values.

Experimental Protocols

To validate the proposed mechanism and quantify the inhibitory potency of 2-(Hydroxymethyl)pyridin-3-ol, standardized experimental protocols are required.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is the gold standard for measuring AChE activity.[1][9][10]

Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.[9] The rate of color formation is proportional to AChE activity.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

-

Test compound (2-(Hydroxymethyl)pyridin-3-ol) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate and reader

Procedure:

-

Plate Setup: Prepare wells for Blank (no enzyme), Control (enzyme, no inhibitor), and Test samples (enzyme + inhibitor at various concentrations).

-

Reaction Mixture: To each well, add in the following order:

-

Phosphate Buffer

-

AChE solution (for Control and Test wells)

-

DTNB solution

-

Inhibitor solution (for Test wells) or solvent (for Control wells)

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Molecular Docking Protocol

Molecular docking predicts the binding conformation and affinity of a ligand within the active site of a target protein.[11]

Software: AutoDock, AutoDock Vina, or similar molecular modeling software.

Procedure:

-

Protein Preparation:

-

Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB ID: 4EY7 or similar).

-

Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges (e.g., Gasteiger charges).

-

-

Ligand Preparation:

-

Generate the 3D structure of 2-(Hydroxymethyl)pyridin-3-ol using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Optimize the ligand's geometry and assign rotatable bonds to allow for conformational flexibility.

-

-

Grid Box Definition: Define a 3D grid box that encompasses the entire active site gorge of AChE, including both the CAS and PAS.

-

Docking Simulation: Run the docking algorithm to generate multiple possible binding poses of the ligand within the receptor's active site. The program will score these poses based on a calculated binding energy (or affinity).

-

Analysis of Results:

-

Analyze the top-ranked poses to identify the most favorable binding mode.

-

Visualize the interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.

-

The calculated binding energy can be used to estimate the inhibition constant (Ki).

-

The following diagram outlines a typical workflow for the screening and characterization of a novel AChE inhibitor.

Caption: Experimental workflow for characterization of a novel acetylcholinesterase inhibitor.

Conclusion

While direct experimental evidence is pending, the structural features of 2-(Hydroxymethyl)pyridin-3-ol strongly suggest its potential as an acetylcholinesterase inhibitor. The proposed mechanism involves a dual-binding mode, engaging with both the catalytic and peripheral sites of the enzyme through a combination of hydrogen bonding and aromatic interactions. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to empirically validate this hypothesis, determine the compound's inhibitory potency, and explore its therapeutic potential in the context of Alzheimer's disease and other cholinergic-deficient conditions. Future in vitro enzymatic assays and in silico molecular docking studies are crucial next steps to confirm and refine the mechanism of action outlined herein.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase inhibitors - Free Sketchy Medical Lesson [sketchy.com]

- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 5. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. benchchem.com [benchchem.com]

- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Characterization of 2-(Hydroxymethyl)pyridin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(hydroxymethyl)pyridin-3-ol and its derivatives. This class of compounds holds promise in medicinal chemistry, and this document details the essential experimental protocols and data for researchers in drug discovery and development.

Synthesis of 2-(Hydroxymethyl)pyridin-3-ol

A common and effective method for the synthesis of 2-(hydroxymethyl)pyridin-3-ol involves the hydroxymethylation of 3-hydroxypyridine. The following protocol is adapted from established literature.[1]

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)pyridin-3-ol[1]

Materials:

-

3-Hydroxypyridine

-

Formaldehyde solution (37%)

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Acetic acid

-

Acetone

-

Silica gel for column chromatography

Procedure:

-

A solution of 3-hydroxypyridine (15.0 g, 0.156 mol) in water (63 ml) is prepared in a reaction vessel.

-

To this solution, formaldehyde solution (12.6 ml, 0.156 mol) and sodium hydroxide (6.3 g, 0.158 mol) are added.

-

The reaction mixture is heated to 373 K (100 °C) and maintained at this temperature for 12 hours.

-

After the heating period, the mixture is allowed to cool to ambient temperature.

-

Acetic acid (9.47 ml, 0.156 mol) is carefully added to the cooled reaction mixture.

-

The water is removed from the mixture in vacuo to obtain a solid residue.

-

The resulting solid is stirred with acetone (200 ml) to extract the product.

-

The acetone extract is then concentrated and purified by silica gel column chromatography.

-

The final product, 2-(hydroxymethyl)pyridin-3-ol, is obtained as colorless crystals.

Yield:

The reported yield for this procedure is approximately 20.3%.[1]

Synthesis Workflow

Caption: Synthetic workflow for 2-(Hydroxymethyl)pyridin-3-ol.

Characterization Data

Comprehensive characterization is crucial for confirming the identity and purity of the synthesized compound.

Physicochemical and Crystallographic Data

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 7.0430(14) Å, b = 7.1280(14) Å, c = 12.264(3) Å, β = 100.30(3)° | [1] |

| Volume | 605.8(2) ų | [1] |

| Z | 4 | [1] |

Spectroscopic Data

Biological Activity and Potential Signaling Pathways

2-(Hydroxymethyl)pyridin-3-ol and its derivatives have shown potential in several therapeutic areas, notably as acetylcholinesterase inhibitors and as antitubercular agents.

Acetylcholinesterase Inhibition

Derivatives of 2-(hydroxymethyl)pyridin-3-ol have been identified as inhibitors of acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is the basis for the therapeutic effects of several drugs used in the treatment of Alzheimer's disease and other neurological disorders.

Caption: Acetylcholinesterase inhibition at the synaptic cleft.

Antitubercular Activity

Pyridine derivatives are a known class of compounds with activity against Mycobacterium tuberculosis.[4][5][6] While the precise mechanism of action for 2-(hydroxymethyl)pyridin-3-ol is not fully elucidated, many pyridine-containing antitubercular drugs target essential biosynthetic pathways in the bacterium. One such critical pathway is the synthesis of mycolic acids, which are major and essential components of the mycobacterial cell wall.

A plausible mechanism for pyridine derivatives is the inhibition of enzymes involved in mycolic acid biosynthesis, such as β-ketoacyl-ACP synthase (KasA). Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial cell death.

Caption: A potential mechanism of antitubercular action for pyridine derivatives.

Conclusion

2-(Hydroxymethyl)pyridin-3-ol and its derivatives represent a valuable scaffold for the development of new therapeutic agents. The synthetic route is well-established, and the compound exhibits promising biological activities. Further research, including comprehensive spectroscopic characterization and detailed mechanistic studies, is warranted to fully explore the potential of this class of molecules in drug discovery. This guide provides a foundational resource for researchers to build upon in their efforts to develop novel pharmaceuticals.

References

- 1. 2-(Hydroxymethyl)pyridin-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Hydroxymethyl)pyridine(586-98-1) 13C NMR spectrum [chemicalbook.com]

- 3. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR [m.chemicalbook.com]

- 4. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02163C [pubs.rsc.org]

- 5. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis [ouci.dntb.gov.ua]

- 6. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the applications of pyridinones in medicinal chemistry.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridinone core, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for various functional groups, have cemented its importance in drug design.[1][2][3] Pyridinone derivatives exhibit a remarkable breadth of biological activities, leading to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including cancer, cardiovascular disease, and infectious diseases.[1][2][4] This technical guide provides a comprehensive review of the applications of pyridinones in medicinal chemistry, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used in their evaluation.

Therapeutic Applications and Mechanisms of Action

Pyridinone-containing compounds have been successfully developed as inhibitors of various enzymes and modulators of critical signaling pathways. Their diverse pharmacological effects range from antitumor and antimicrobial to anti-inflammatory and cardiotonic activities.[1][2][5]

Anticancer Agents

A significant number of pyridinone derivatives have been investigated and approved as anticancer agents, primarily targeting protein kinases and epigenetic modulators.[1][4]

Tazemetostat: An EZH2 Inhibitor

Tazemetostat is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[5][6] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27).[6][7] This methylation leads to transcriptional repression of target genes. In certain cancers, overexpression or mutation of EZH2 results in aberrant gene silencing, promoting tumor growth.[5][7] Tazemetostat competitively inhibits EZH2, leading to decreased H3K27 methylation, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.[3][5][6]

Cardiotonic Agents

Milrinone: A Phosphodiesterase 3 (PDE3) Inhibitor

Milrinone is a pyridinone derivative used in the treatment of acute decompensated heart failure.[2][8] Its mechanism of action involves the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][3][9] By inhibiting PDE3 in cardiac and vascular smooth muscle, milrinone increases intracellular cAMP levels.[2][9] In cardiac myocytes, elevated cAMP leads to increased protein kinase A (PKA) activity, which enhances calcium influx and results in a positive inotropic effect (increased contractility).[3][9][10] In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation and a reduction in both preload and afterload on the heart.[2][3]

Antiviral Agents

Doravirine: An HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Doravirine is a pyridinone-based non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1] NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[11] This prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.

Antifungal Agents

Ciclopirox: A Broad-Spectrum Antifungal

Ciclopirox is a hydroxypyridone antifungal agent with a broad spectrum of activity.[1][2] Its primary mechanism of action involves the chelation of polyvalent metal cations, such as Fe³⁺ and Al³⁺.[2][6] This disrupts the function of essential metal-dependent enzymes in fungal cells, including those involved in peroxide degradation.[1][2] At higher concentrations, ciclopirox can also alter the permeability of the fungal cell membrane.[2]

Quantitative Data on Pyridinone Derivatives

The following tables summarize the in vitro biological activities of representative pyridinone derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Pyridinone Derivatives

| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-Ureas | VEGFR-2 | - | 3.93 - 5.0 | [12][13] |

| Pyridine-Ureas | MCF-7 | 0.11 - >50 | [12] | |

| Pyridazinones | Various | 0.33 - 2.63 | [14] | |

| Imidazo[1,2-a]pyridines | Breast Cancer | 0.01 - 44.6 | [15] | |

| Pyridine Hybrids | HepG2, MCF-7, SW1116, BGC823 | 0.76 - 12.21 | [16] |

Table 2: Antiviral Activity of Pyridinone Derivatives

| Compound Class | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Epoxybenzooxocinopyridines | SARS-CoV-2 | Vero E6 | 2.23 | [17] |

| Arbidol Derivatives | SARS-CoV-2 | - | 1.08 - 3.92 | [18][19] |

Table 3: Antimalarial Activity of Pyridinone Derivatives

| Compound Class | Parasite Strain | In Vitro IC₅₀ (nM) | In Vivo ED₅₀ (mg/kg) | Reference |

| 4(1H)-Pyridones | P. falciparum (Dd6) | 2.2 | - | [20] |

| 4(1H)-Pyridones | P. falciparum (W2) | 1.8 | - | [20] |

| 4(1H)-Pyridones | P. berghei | - | 0.016 | [20] |

| Acridones | P. falciparum (D6) | 45 | - | [20] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of pyridinone derivatives. Below are representative protocols for key experiments.

General Synthetic Workflow for Pyridinone Derivatives

The synthesis of pyridinone derivatives often involves multi-step reactions. A general workflow for troubleshooting and optimization is presented below.

General Method for the Synthesis of bis(pyridyl)methanes:

-

To a 100 mL round-bottomed flask, add 95% ethanol (20 mL), methanol (20 mL), 4-hydroxy-6-methylpyridin-2-one (1.5 mmol), piperidine (15 μL), and pyridine (45 μL).[21]

-

Stir the reaction mixture for 5 minutes at 25 °C.[21]

-

Add the corresponding aldehyde (1 mmol) and heat the mixture to reflux.[21]

-

Monitor the reaction to completion using TLC analysis.[21]

-

Reduce the solvent volume under reduced pressure.[21]

-

Filter the resulting precipitate and wash with methanol, followed by ethyl ether to yield the final product.[21]

Detailed Synthesis of Doravirine:

The synthesis of Doravirine is a multi-step process that has been optimized for large-scale production. A robust kilo-scale synthesis has been described, which involves the copper-mediated cyanation to introduce the key nitrile functionality, followed by alkylation and methylation steps.[22][23] The process has been scaled to produce over 92 kg of the active pharmaceutical ingredient per batch with high purity (99.1%).[22]

In Vitro Kinase Inhibition Assay

A general workflow for the discovery and evaluation of kinase inhibitors is outlined below.

PIM-1 Kinase Inhibitory Assay Protocol:

-

Dilute the PIM-1 kinase, substrate, ATP, and test compounds in the appropriate kinase buffer.[16]

-

In a 384-well plate, add 1 µl of the test compound or DMSO control, 2 µl of the enzyme solution, and 2 µl of the substrate/ATP mixture.[24]

-

Incubate the plate at room temperature for 60 minutes.[24]

-

Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[24]

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[24]

-

Measure the luminescence to determine the kinase activity.[24]

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value from the dose-response curve.[18]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Protocol:

-

Seed cells in a 96-well plate and incubate overnight.

-